3-Chloroadamantanecarboxylic acid

Description

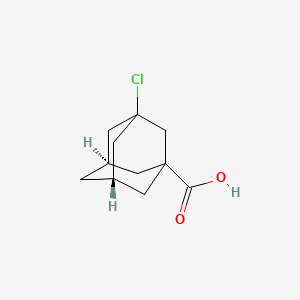

The adamantane (B196018) moiety, with its diamondoid-like cage structure, serves as a fundamental building block in a wide array of chemical applications, from pharmaceuticals to materials science. nih.govresearchgate.net Its inherent stability and lipophilicity make it a desirable scaffold for the design of novel molecules with specific properties. researchgate.netmdpi.com Within this extensive field, adamantane carboxylic acids represent a significant class of derivatives, and the introduction of a halogen atom, as seen in 3-Chloroadamantanecarboxylic acid, further expands the potential for chemical manipulation and application.

The study of adamantane and its derivatives has become a cornerstone of modern organic chemistry. nih.gov Research into adamantane-type compounds has seen a recent surge, leading to the discovery of novel applications for these materials. rsc.orgrsc.org The unique, non-planar, and hydrophobic nature of the adamantane cage has made it a valuable component in the development of clinically approved drugs. nih.gov Adamantane derivatives are utilized in a variety of therapeutic areas, including antiviral and antidiabetic treatments. nih.govmdpi.com

This compound, a disubstituted adamantane derivative, is a subject of interest within this context. Its structure, featuring both a carboxylic acid group and a chlorine atom at the bridgehead positions, offers multiple sites for further chemical modification. This positions the compound as a valuable intermediate in the synthesis of more complex adamantane-based molecules for various research purposes.

The journey to efficiently functionalize the adamantane core has been a long and incremental process. The existence of adamantane was first proposed in 1924 by H. Decker, who named it "decaterpene". nih.govwikipedia.org However, it was not until 1933 that adamantane was first isolated from petroleum. nih.gov The first laboratory synthesis was achieved by Vladimir Prelog in 1941, though the yield was very low. wikipedia.org

A significant breakthrough came in 1957 when Paul von Ragué Schleyer developed a more practical synthesis using a Lewis acid-promoted rearrangement of dicyclopentadiene, which dramatically increased the yield and availability of adamantane. nih.govwikipedia.org This paved the way for extensive research into its functionalization. Early methods often focused on electrophilic substitution at the tertiary bridgehead positions, which are more reactive. nih.gov The introduction of functional groups like halogens and carboxylic acids has been a key area of development. Oxidative functionalization techniques, including oxidation, carbonylation, and carboxylation, have been extensively studied to introduce various functionalities onto the adamantane skeleton. researchgate.net The synthesis of 3-bromo-1-adamantanecarboxylic acid, for instance, has been achieved through the bromination of adamantanecarboxylic acid in the presence of a catalyst. google.com These advancements in synthetic methodologies have made compounds like this compound accessible for further investigation.

Halogenated adamantane derivatives are of particular importance in academic research due to the unique properties conferred by the halogen atom. The introduction of a halogen can significantly alter the electronic and steric properties of the adamantane molecule, influencing its reactivity and potential applications. rsc.org

Halogenated adamantanes serve as versatile synthetic intermediates. The halogen atom can be readily displaced by a variety of nucleophiles, allowing for the introduction of a wide range of other functional groups. nih.gov For example, the halogen exchange reaction of 1-adamantyl bromide with iodine monochloride to yield 1-adamantyl chloride is a known transformation. rsc.org This reactivity makes halogenated adamantanes crucial starting materials for the synthesis of complex, polyfunctionalized adamantane derivatives. rsc.org Furthermore, the presence of a halogen can impact the biological activity of adamantane-based compounds, a key consideration in medicinal chemistry research. researchgate.net The study of halogenation mechanisms, such as the cluster mechanism observed in the reaction of adamantane with bromine and iodine monochloride, continues to be an active area of research, providing deeper insights into the fundamental reactivity of these caged hydrocarbons. rsc.org

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H15ClO2 |

|---|---|

Molecular Weight |

214.69 g/mol |

IUPAC Name |

(5S,7R)-3-chloroadamantane-1-carboxylic acid |

InChI |

InChI=1S/C11H15ClO2/c12-11-4-7-1-8(5-11)3-10(2-7,6-11)9(13)14/h7-8H,1-6H2,(H,13,14)/t7-,8+,10?,11? |

InChI Key |

GMOBHRQSNDDZAD-JZVMUCMXSA-N |

Isomeric SMILES |

C1[C@@H]2CC3(C[C@H]1CC(C2)(C3)Cl)C(=O)O |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)Cl)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Chloroadamantanecarboxylic Acid

Direct Halogenation Approaches for Adamantane (B196018) Carboxylic Acids

Direct halogenation methods offer a straightforward route to introduce a chlorine atom onto the adamantane core of adamantanecarboxylic acid. These approaches often rely on the generation of reactive halogen species that can substitute a hydrogen atom on the adamantane scaffold.

Decarboxylative Chlorination Pathways for Adamantanecarboxylic Acid

Decarboxylative chlorination represents a key strategy for the synthesis of haloalkanes from carboxylic acids. nih.gov This transformation involves the replacement of a carboxylic acid group with a chlorine atom, accompanied by the loss of carbon dioxide.

One notable method involves a silver(I)-catalyzed decarboxylative chlorination using tert-butyl hypochlorite (B82951) (t-BuOCl) as the chlorine source. researchgate.net Theoretical studies suggest a catalytic cycle that includes steps like proton-coupled two-electron transfer and oxidative decarboxylation. researchgate.net Another modern approach utilizes a sustainable, metal-free photoredox system. nih.gov This method employs (diacetoxyiodo)benzene (B116549) (PIDA) and 1,2-dihaloethanes as the halogen source, proceeding through a halogen-atom transfer (XAT) mechanism under mild, photochemical conditions. nih.gov These methods provide pathways to convert adamantanecarboxylic acid to a chlorinated adamantane derivative, which could then potentially be carboxylated at a different position to yield the target molecule.

Free-Radical Halogenation Protocols for Adamantane Scaffolds

Free-radical halogenation is a fundamental reaction in organic chemistry for the substitution of hydrogen atoms with halogens on alkane frameworks. youtube.comlibretexts.org This process typically involves three stages: initiation, propagation, and termination. libretexts.orgchadsprep.com Initiation is achieved by supplying energy, often in the form of light (hv) or heat, to cleave the halogen-halogen bond, generating halogen radicals. youtube.comlibretexts.org

In the context of adamantane, the reaction of adamantane with chlorine (Cl2) in the presence of light can lead to the formation of chlorinated adamantane derivatives. youtube.com The regioselectivity of this reaction is an important consideration. While chlorination is generally less selective than bromination, the bridgehead positions of the adamantane cage are particularly reactive towards radical substitution. youtube.comyoutube.com

| Reagent | Conditions | Product(s) |

| Cl2 | Light (hv) or Heat | Monochlorinated and polychlorinated adamantanes |

| Br2 | Light (hv) or Heat | 1-Bromoadamantane (selective) rsc.org |

| N-Bromosuccinimide (NBS) | Radical initiator | Allylic/Benzylic bromination (not directly applicable to adamantane) youtube.com |

Cluster Halogenation Mechanisms in Adamantane Synthesis

Recent research has shed light on a "cluster mechanism" for the non-catalytic halogenation of adamantane. rsc.org This mechanism involves the participation of multiple halogen molecules in the rate-limiting step, leading to a high kinetic order with respect to the halogen. rsc.org For instance, the reaction of adamantane with bromine (Br2) was found to be approximately seventh order in Br2, selectively yielding 1-bromoadamantane. rsc.org Similarly, the reaction with iodine monochloride (ICl) is sixth order in ICl and initially forms 1-chloroadamantane (B1585529). rsc.org This cluster mechanism significantly lowers the energy barrier for the halogenation reaction. rsc.org

Synthesis of 3-Chloroadamantanecarboxylic Acid via Functional Group Interconversion on Adamantane Scaffolds

An alternative to direct halogenation of the final acid is to introduce the necessary functional groups in a stepwise manner onto the adamantane core.

Introduction of Carboxylic Acid Moieties onto Halogenated Adamantane Precursors

This approach involves first preparing a chlorinated adamantane and then introducing the carboxylic acid group. A common method for carboxylation of adamantane derivatives is the Koch-Haaf reaction. google.com This reaction typically involves treating the adamantane derivative with formic acid in a strong acid medium like sulfuric acid. google.comorgsyn.org For instance, 1-chloroadamantane could potentially be carboxylated at the 3-position under these conditions, although the presence of the deactivating chloro group can influence the reaction's feasibility and yield.

Halogenation of Adamantanecarboxylic Acid Precursors

This strategy involves the halogenation of a suitable adamantanecarboxylic acid precursor. For example, 3-hydroxyadamantane-1-carboxylic acid can serve as a starting material. acs.org Reaction with thionyl chloride can lead to the formation of 1,3-dichloroadamantane (B103686) through a process involving both chlorination and decarbonylation. acs.org While this specific example leads to a dichloro derivative, it highlights the principle of using a functionalized adamantane carboxylic acid as a precursor for halogenation.

Another relevant reaction is the Hell-Volhard-Zelinsky (HVZ) reaction, which is used for the α-halogenation of carboxylic acids. ucalgary.cachemistrysteps.com This reaction typically requires a phosphorus catalyst (P or PBr3) for bromination. ucalgary.camt.com For chlorination, reagents like N-chlorosuccinimide (NCS) in conjunction with thionyl chloride can be employed to convert the carboxylic acid to an acid chloride in situ, which then undergoes α-chlorination. chemistrysteps.com While this method targets the α-position to the carboxyl group, it is a key halogenation technique for carboxylic acids.

| Starting Material | Reagent(s) | Product |

| 3-Hydroxyadamantane-1-carboxylic acid | Thionyl chloride | 1,3-Dichloroadamantane acs.org |

| Carboxylic acid (with α-hydrogens) | Br2, PBr3 | α-Bromocarboxylic acid chemistrysteps.com |

| Carboxylic acid (with α-hydrogens) | NCS, SOCl2 | α-Chlorocarboxylic acid chemistrysteps.com |

Formation of this compound as a By-product in Amino-Adamantane Carboxylic Acid Synthesis

The synthesis of complex adamantane derivatives, such as amino-adamantane carboxylic acids, often involves multi-step processes where the formation of halogenated by-products is plausible under certain conditions. While direct documentation of this compound as a by-product is not extensively detailed, its emergence can be inferred from established reaction pathways for analogous compounds.

For instance, the synthesis of key pharmaceutical intermediates like 3-amino-1-adamantanol frequently starts from 1-adamantanecarboxylic acid. google.com A common route involves the bromination of the adamantane core to create a 3-bromo-1-adamantanecarboxylic acid intermediate, which is then converted to the amino group through mechanisms like a modified Curtius rearrangement. google.comguidechem.com

Should the synthesis pathway for an amino-adamantane carboxylic acid employ chlorinating agents instead of brominating ones, or if chloride ions are present from reagents like hydrochloric acid or Lewis acid catalysts (e.g., AlCl₃, FeCl₃), the formation of chlorinated adamantane species is a likely side reaction. uni-giessen.de The adamantane cage is susceptible to halogenation, particularly at its tertiary bridgehead carbons, via ionic mechanisms. wikipedia.orgrsc.org If a reaction aimed at introducing an amino group at one bridgehead position is performed on a 1-adamantanecarboxylic acid substrate in a chloride-rich environment, competitive chlorination at another vacant bridgehead position (e.g., C3) could occur, yielding this compound as a minor product.

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing the synthesis of adamantane derivatives is crucial for maximizing yield and purity. This involves the careful control of parameters such as temperature, reaction time, catalyst choice, and reactor technology. While specific optimization studies for this compound are not widely published, principles can be drawn from related adamantane functionalization reactions, such as the Koch-Haaf carboxylation.

The Koch-Haaf reaction, which synthesizes tertiary carboxylic acids from alcohols or alkenes using carbon monoxide and strong acid, is a primary method for producing adamantane carboxylic acids. wikipedia.org Research into the carboxylation of adamantanols has demonstrated that significant improvements in yield and reaction time can be achieved by transitioning from traditional batch processes to microflow systems. researchgate.net A microflow system allows for superior control over mixing and heat transfer, which is critical for managing highly exothermic reactions. researchgate.net

For example, the synthesis of 1-adamantanecarboxylic acid from 1-adamantanol (B105290) using formic acid and sulfuric acid showed a marked increase in yield when conducted in a microflow reactor compared to a conventional batch setup. researchgate.net These findings suggest that a potential synthesis of this compound, perhaps via carboxylation of a 3-chloroadamantanol precursor, would benefit from similar optimization strategies. Key variables would include reagent flow rates, residence time in the reactor, and temperature control.

| Parameter | Batch Reaction | Microflow Reaction |

|---|---|---|

| Starting Material | 1-Adamantanol | 1-Adamantanol |

| Reagents | Formic Acid, Sulfuric Acid | Formic Acid, Sulfuric Acid |

| Temperature | 15–20 °C | 20 °C |

| Reaction Time | 2 min | 2 min (residence time) |

| Isolated Yield | 78% | 89% |

Stereochemical and Regiochemical Control in the Synthesis of Adamantane Derivatives

The synthesis of specifically substituted adamantanes like this compound is fundamentally dependent on controlling the regiochemistry of the reactions. The adamantane molecule, a rigid, cage-like hydrocarbon (C₁₀H₁₆), is composed of four tertiary (methine) C-H bonds at the bridgehead positions and six secondary (methylene) C-H bonds at the bridge positions. wikipedia.org

Functionalization reactions, whether proceeding through radical or ionic (carbocation) intermediates, show a strong preference for the tertiary bridgehead positions. researchgate.netnih.gov This is because tertiary adamantyl radicals and, even more so, tertiary adamantyl carbocations are significantly more stable than their secondary counterparts. nih.gov This inherent electronic preference is the cornerstone of regiochemical control in adamantane chemistry.

Halogenation : The direct halogenation of adamantane with agents like bromine or iodine monochloride proceeds selectively at the bridgehead carbons. wikipedia.orgrsc.org The reaction rate and selectivity can be influenced by catalysts; for example, Lewis acids accelerate bromination via an ionic mechanism, ensuring substitution occurs at the tertiary position. wikipedia.org To synthesize a 1,3-disubstituted derivative, the first substituent is introduced, followed by the second, which will also preferentially occupy one of the remaining vacant and electronically favored bridgehead sites.

Carboxylation : The Koch-Haaf reaction is highly regioselective for the tertiary positions of adamantane. wikipedia.orgorgsyn.org The mechanism involves the formation of a tertiary carbocation, which then reacts with carbon monoxide. wikipedia.org Therefore, carboxylating adamantane itself yields 1-adamantanecarboxylic acid. To obtain a 1,3-dicarboxylic acid or a 3-halo-1-carboxylic acid, one must start with an already substituted adamantane and perform a subsequent functionalization step. rsc.org

Reaction Mechanisms and Reactivity of 3 Chloroadamantanecarboxylic Acid

Mechanistic Investigations of C-Cl Bond Formation and Cleavage in Adamantane (B196018) Systems

The formation and breaking of the carbon-chlorine bond at the tertiary bridgehead position of the adamantane cage are fundamental processes that have been the subject of significant research.

The reactivity of the adamantane skeleton is dominated by the stability of the 1-adamantyl cation. This tertiary carbocation is readily formed due to the favorable electronic and steric properties of the adamantane cage. The formation of this carbocationic intermediate is a key step in many reactions involving adamantane, including chlorination.

The generation of the 1-adamantyl cation can be initiated by hydride abstraction from adamantane itself using strong acids or Lewis acids. acs.org For instance, the use of superacidic media like HF−SbF₅ or Lewis acids such as AlCl₃ can effectively generate the 1-adamantyl cation. acs.org This cation can then react with a variety of nucleophiles, including sources of chlorine, to form the corresponding 1-substituted adamantane derivative. The stability of the 1-adamantyl cation also influences the cleavage of the C-Cl bond, which often proceeds through the reformation of this cation, particularly under solvolytic conditions. In some cases, the rearrangement of related carbocations, such as the 3-protoadamantyl cation, can lead to the formation of the more stable 1-adamantyl cation, which is then trapped by a nucleophile. nih.gov

The direct chlorination of adamantanecarboxylic acids can be achieved using various catalytic systems. These systems are designed to facilitate the formation of the C-Cl bond, often through mechanisms that involve the generation of a reactive chlorine species or activation of the adamantane core.

One notable example is the silver(I)-catalyzed decarboxylative chlorination of adamantane-1-carboxylic acid. researchgate.net Theoretical studies suggest a catalytic cycle involving four main steps: researchgate.net

Proton-coupled two-electron transfer.

Oxidative decarboxylation.

Formation of a silver(II)-chloride intermediate.

Chlorine abstraction.

Other catalytic approaches for the chlorination of carboxylic acids, while not specific to adamantane systems, provide insights into potential mechanisms. For instance, tandem catalytic asymmetric chlorination/esterification processes have been developed using cinchona alkaloid derivatives as catalysts and polychlorinated quinones as the halogenating agents. nih.gov Additionally, acid catalysis plays a role in the chlorination of some carboxylic acids, where an acid catalyst can promote the formation of an acid chloride intermediate, which then undergoes further reaction. abo.fi

| Catalyst System | Proposed Intermediate | Key Mechanistic Feature |

| Ag(I) / t-BuOCl | Ag(II)-Cl | Oxidative decarboxylation and chlorine abstraction researchgate.net |

| Cinchona Alkaloid / Polychlorinated Quinone | - | Asymmetric induction nih.gov |

| Chlorosulfonic Acid | Propanoyl chloride (in propanoic acid chlorination) | Acid-catalyzed enolization abo.fi |

Computational chemistry has provided valuable insights into the mechanisms of dehalogenation in adamantane systems. Density functional theory (DFT) calculations are frequently employed to model reaction pathways and determine the energetics of various steps.

For the Ag(I)-catalyzed decarboxylative chlorination, DFT studies have been instrumental in elucidating the proposed four-step mechanism. researchgate.net These calculations help to understand the roles of the silver catalyst and the oxidizing agent in the C-Cl bond formation process that occurs concurrently with decarboxylation. Theoretical investigations into dehalogenation, more broadly, often focus on the stability of the resulting carbocation or radical intermediates. The unique structure of adamantane influences these intermediates, and computational models can predict the most likely pathways for C-Cl bond cleavage under different conditions.

Reactivity of the Carboxylic Acid Moiety in 3-Chloroadamantanecarboxylic Acid

The carboxylic acid group in this compound exhibits reactivity typical of other carboxylic acids, allowing for a range of functional group transformations.

The carboxylic acid group of adamantane derivatives can be readily converted into esters and amides through various established methods. nih.govresearchgate.netresearchgate.netlibretexts.org

Esterification: Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. libretexts.org The reaction is reversible, and driving it to completion often requires using an excess of the alcohol or removing water as it is formed. libretexts.org For sterically hindered alcohols, stronger bases may be necessary to facilitate the reaction. nih.gov

Amidation: Amidation involves the reaction of the carboxylic acid with an amine. libretexts.org This transformation can be promoted by activating the carboxylic acid, for example, by converting it to an acid chloride. nih.gov A novel method for both amidation and esterification utilizes formylpyrrolidine as a Lewis base catalyst in conjunction with an activating agent like trichlorotriazine. nih.govresearchgate.net This approach has been shown to be effective for a broad range of carboxylic acids, including those with significant steric bulk. nih.gov

| Reaction | Reagents | Key Features |

| Esterification | Alcohol, Acid Catalyst | Reversible reaction libretexts.org |

| Amidation | Amine, Activating Agent | Often requires conversion to a more reactive species nih.gov |

| Catalytic Amidation/Esterification | Formylpyrrolidine, Trichlorotriazine | Broad substrate scope, good for sterically hindered substrates nih.govresearchgate.net |

Decarboxylation is a chemical reaction that removes the carboxyl group, releasing carbon dioxide. wikipedia.org For simple carboxylic acids, this process often requires high temperatures. However, the presence of certain functional groups can facilitate decarboxylation.

In the context of adamantane systems, decarboxylative halogenation is a key method for synthesizing organic halides from carboxylic acids. researchgate.net This process involves the selective cleavage of the carbon-carbon bond between the adamantane skeleton and the carboxylic group. The Ag(I)-catalyzed decarboxylative chlorination of adamantane-1-carboxylic acid is a prime example, yielding 1-chloroadamantane (B1585529). researchgate.net

The mechanism of decarboxylation can vary. For β-keto acids, decarboxylation often proceeds through a cyclic transition state upon heating, leading to an enol intermediate that then tautomerizes to the final keto product. youtube.com While this compound is not a β-keto acid, catalytic systems can promote its decarboxylation. For instance, silver carbonate has been shown to catalyze the protodecarboxylation of various heteroaromatic carboxylic acids. organic-chemistry.org Furthermore, multifunctional catalysts, such as bimetallic nanoparticles on supported ionic liquid phases, have been developed for the selective decarboxylation of aromatic carboxylic acids. nih.gov

Influence of Bridgehead Chlorination on Adamantane Reactivity and Electrophilic Substitution

The adamantane cage is known for its unique reactivity, particularly its propensity to undergo reactions at the tertiary bridgehead positions. youtube.com The introduction of a chlorine atom at one of these bridgehead positions, as seen in this compound, significantly alters the electronic environment and, consequently, the reactivity of the entire molecule. This influence is primarily due to the electron-withdrawing inductive effect of the chlorine atom.

The stability of the 1-adamantyl cation is a key factor in many reactions of adamantane derivatives, especially in electrophilic media. youtube.com This carbocation is remarkably stable compared to other tertiary carbocations. youtube.com However, the presence of an electronegative substituent like chlorine at a bridgehead position destabilizes this cationic intermediate through an inductive effect. This destabilization makes the formation of a carbocation at the chlorinated bridgehead less favorable.

In the case of this compound, the molecule has two key substituents at bridgehead positions: the chlorine atom and the carboxylic acid group. Both groups are electron-withdrawing, which deactivates the adamantane cage towards electrophilic attack. The carboxylic acid group can be lost more readily than a proton in certain reactions. researchgate.net

Research into the halogenation of adamantane has shown that the introduction of halogens at the bridgehead position leads to a progressive increase in molecular polarizability and electrophilicity as one moves from fluorine to iodine. researchgate.net This tuning of electronic properties is crucial for designing adamantane-based materials with specific characteristics. researchgate.net

The reactivity of substituted adamantanes is also influenced by the stability of radical intermediates. The 1-adamantyl radical's reactions are significantly faster with electron-deficient substrates. researchgate.net The presence of a chlorine atom can influence the pathways of radical reactions. For instance, studies on bridgehead hydrogen abstraction by the trichloromethyl radical from 1-substituted adamantanes have provided insights into the electronic effects of substituents on radical reactivity. acs.org

Electrophilic substitution reactions on the adamantane nucleus typically proceed through the formation of a bridgehead carbocation. The presence of a deactivating group like chlorine makes further electrophilic substitution on the adamantane cage more difficult. Any subsequent reaction is likely to occur at a different, unsubstituted bridgehead position, as the existing substituents direct away from their own positions.

The following table summarizes the influence of bridgehead substituents on the properties of the adamantane molecule:

| Substituent Effect | Influence on Adamantane Moiety | Research Finding |

| Inductive Effect | The electron-withdrawing nature of chlorine and carboxylic acid deactivates the adamantane cage towards electrophilic attack. | Electronegative substituents increase the acidity of carboxylic acids through inductive electron withdrawal. msu.edu |

| Carbocation Stability | The formation of a 1-adamantyl cation at the substituted bridgehead is destabilized. | The 1-adamantyl cation is highly stable, but this stability is reduced by electron-withdrawing groups. youtube.com |

| Polarizability | Halogen substitution at the bridgehead position increases molecular polarizability. researchgate.net | Molecular polarizability generally increases with the size of the halogen atom. researchgate.net |

| Electrophilicity | The overall electrophilicity of the adamantane cage is increased by the presence of electron-withdrawing groups. researchgate.net | Electrophilicity shows a progressive growth from fluorine to iodine in halogenated adamantanes. researchgate.net |

Derivatization and Advanced Synthetic Transformations of 3 Chloroadamantanecarboxylic Acid

Synthesis of Amino-Adamantanecarboxylic Acid Derivatives from Halogenated Precursors

Halogenated adamantane (B196018) carboxylic acids, such as 3-chloroadamantanecarboxylic acid and its bromine analog, are key intermediates in the synthesis of amino-adamantane derivatives. These amino compounds are significant in medicinal chemistry and materials science. A prominent synthetic route involves the transformation of the halide and carboxyl groups through established chemical reactions.

One well-documented pathway begins with a halogenated adamantane-1-carboxylic acid, such as the bromo-derivative, which serves as a close analog for the chloro-compound. This process leverages a modified Curtius rearrangement to convert the carboxylic acid function into an amino group while retaining the halogen at the C-3 position, or vice-versa. A typical synthesis involves several key steps:

Bromination: Adamantane-1-carboxylic acid can be brominated to yield 3-bromo-1-adamantanecarboxylic acid. google.com

Modified Curtius Rearrangement: The resulting 3-bromo-1-adamantanecarboxylic acid is treated with diphenylphosphoryl azide (B81097) (DPPA) and tert-butanol. This reaction converts the carboxylic acid into a tert-butoxycarbonyl (Boc)-protected amine. google.com

Hydrolysis: The Boc-protecting group is subsequently removed under acidic conditions, often using a hydrobromic acid solution, which also facilitates the conversion to the final amino-adamantanol product. google.com

An alternative approach involves first converting the carboxylic acid to an amine via reactions like the Ritter or Hofmann rearrangement, followed by nucleophilic substitution of the chlorine atom. For instance, 3-amino-1-adamantanemethanol has been synthesized from adamantane carboxylic acid using a Ritter reaction. researchgate.net Similarly, the Hofmann degradation of 1,3-adamantanedicarboxamide is a known route to 1,3-diaminoadamantane. chemicalbook.com These established transformations highlight the potential pathways starting from this compound.

Table 1: Synthetic Pathway for 3-Amino-1-adamantanol from a Halogenated Precursor google.com

| Step | Starting Material | Reagents | Intermediate/Product | Purpose |

| 1 | Adamantane-1-carboxylic acid | Liquid Br₂, Anhydrous AlCl₃ | 3-Bromo-1-adamantanecarboxylic acid | Introduction of a halogen at the C-3 position. |

| 2 | 3-Bromo-1-adamantanecarboxylic acid | Diphenylphosphoryl azide (DPPA), tert-Butanol, Triethylamine | 3-Bromo-1-(tert-butoxycarbonylamino)adamantane | Conversion of the carboxylic acid to a protected amine via Curtius rearrangement. |

| 3 | 3-Bromo-1-(tert-butoxycarbonylamino)adamantane | Hydrobromic acid (HBr) | 3-Amino-1-adamantanol hydrobromide | Deprotection of the amine and hydrolysis of the C-Br bond. |

| 4 | 3-Amino-1-adamantanol hydrobromide | Sodium hydroxide (B78521) (NaOH) | 3-Amino-1-adamantanol | Neutralization to yield the final free amine product. |

Formation of Azole-Carboxylate Adamantane Ligands for Coordination Chemistry

The unique, rigid geometry of the adamantane cage makes it an excellent component for designing ligands for coordination chemistry and the construction of metal-organic frameworks (MOFs). Bifunctional adamantanes bearing both a carboxylate group and a nitrogen-containing heterocycle, like an azole, are particularly valuable as "angle-shaped" building blocks. mdpi.comresearchgate.net

While a common method for synthesizing these ligands involves the direct C-H functionalization of 1-adamantanecarboxylic acid in a highly acidic medium, research indicates that the adamantylation of azoles is also frequently achieved through the nucleophilic substitution of bromo or hydroxy groups at the adamantane bridgehead. mdpi.com This suggests a viable synthetic route where the chloro-substituent of this compound is displaced by an azole nucleophile.

The reaction between this compound and an azole, such as 1,2,4-triazole, 3,5-dimethyl-1,2,4-triazole, or a tetrazole, would yield a 3-(azol-1-yl)-1-adamantanecarboxylic acid. mdpi.commdpi.com These resulting bifunctional ligands possess two distinct coordination sites: the carboxylate group and the nitrogen atoms of the azole ring. This orthogonal arrangement allows them to bridge metal centers, leading to the formation of coordination polymers with diverse structural motifs, including 1D chains and 2D layered structures when reacted with metal ions like copper(II). mdpi.comresearchgate.net

Table 2: Examples of Azole-Carboxylate Adamantane Ligands and Resulting Coordination Polymers mdpi.comresearchgate.net

| Azole Precursor | Resulting Adamantane Ligand | Metal Ion | Resulting Polymer Structure |

| 1H-1,2,4-Triazole | 3-(1,2,4-Triazol-1-yl)-1-adamantanecarboxylic acid | Cu(II) | 1D chain |

| 3,5-Dimethyl-1H-1,2,4-triazole | 3-(3,5-Dimethyl-1,2,4-triazol-1-yl)-1-adamantanecarboxylic acid | Cu(II) | 1D chain |

| 1H-Tetrazole | 3-(Tetrazol-1-yl)-1-adamantanecarboxylic acid | Cu(II) | 1D chain |

| 5-Methyl-1H-tetrazole | 3-(5-Methyltetrazol-1-yl)-1-adamantanecarboxylic acid | Cu(II) | Dinuclear complex |

Development of Polyfunctionalized Adamantane Scaffolds

The term "scaffold" in chemistry refers to a core molecular framework upon which further functional groups can be built. Due to its rigidity and well-defined tetrahedral geometry, adamantane is an exceptional scaffold for creating molecules with precise three-dimensional arrangements. researchgate.netresearchgate.net this compound is an intrinsically polyfunctionalized scaffold, offering two chemically distinct and orthogonally reactive sites: the carboxylic acid at the C-1 position and the chloro group at the C-3 position.

This orthogonal functionality allows for selective chemical transformations. The carboxylic acid group can readily undergo standard reactions such as:

Amidation: Reaction with amines to form amides.

Esterification: Reaction with alcohols to form esters.

Reduction: Conversion to an alcohol (hydroxymethyl group).

Conversion to an acyl chloride: For further reactions.

Simultaneously, the tertiary chloro group at the bridgehead position can be manipulated through different reactions:

Nucleophilic Substitution: As seen with the synthesis of amino and azole derivatives (Sections 4.1 and 4.2).

Friedel-Crafts Alkylation: Generation of the adamantyl cation in the presence of a Lewis acid to alkylate aromatic rings.

Elimination: Under specific conditions, though less common for bridgehead halides.

This ability to selectively modify each functional group makes this compound a valuable precursor for so-called "(3+1) adamantane scaffolds," where three arms of the scaffold can be made identical while the fourth is different, enabling the construction of nonsymmetric, trifunctionalized skeletons. researchgate.net

Table 3: Orthogonal Reactivity of this compound

| Functional Group | Position | Potential Transformations | Example Product Class |

| Carboxylic Acid | C-1 | Amidation, Esterification, Reduction | Adamantane amides, esters, alcohols |

| Chloro | C-3 | Nucleophilic Substitution (e.g., with N₃⁻, RNH₂, azoles) | Amino-adamantanes, Azole-adamantanes |

| Chloro | C-3 | Friedel-Crafts Reaction (with Lewis acid) | Aryl-adamantanes |

Utilization of this compound in the Construction of Complex Molecular Architectures

The derivatization strategies discussed previously enable the use of this compound as a fundamental building block for a wide array of complex molecular architectures. The rigid adamantane core imparts desirable properties such as thermal stability, lipophilicity, and predictable geometry to the final structure. chemicalbook.comresearchgate.net

Key applications in constructing larger molecules include:

Coordination Polymers and MOFs: As detailed in section 4.2, the azole-carboxylate derivatives of adamantane are effective ligands for creating 1D, 2D, and potentially 3D coordination polymers. mdpi.comresearchgate.net These materials have applications in catalysis, gas storage, and separation.

Polymer Synthesis: this compound can be converted into bifunctional monomers like 1,3-adamantanedicarboxylic acid or 1,3-diaminoadamantane. chemicalbook.com These monomers are used in the manufacture of high-performance polymers, such as polyamides and polyimides, where the incorporation of the bulky adamantane unit can significantly increase the glass transition temperature and thermal stability of the material. chemicalbook.com

Dendrimers and Multivalent Systems: The well-defined geometry of the adamantane scaffold is ideal for the synthesis of dendrons and other multivalent molecules. researchgate.netresearchgate.net By functionalizing the chloro and carboxylate positions and potentially introducing more functional groups, complex, branched architectures can be assembled. These have applications in drug delivery and as multivalent ligands for biological targets.

Fluorescent Probes: The adamantane scaffold can be used to connect multiple chromophores, such as pyrene (B120774). Research has shown that reacting adamantane polyols with pyrene can create fluorescent compounds whose properties are of interest for sensor applications. nih.gov A similar strategy could be employed starting from this compound, using its functional handles to attach fluorescent moieties.

Table 4: Examples of Complex Architectures Derived from Adamantane Building Blocks

| Architecture Type | Precursor Class | Linkage Chemistry | Potential Application |

| Coordination Polymers | Azole-carboxylate adamantanes | Metal-ligand coordination | Catalysis, Gas Separation mdpi.com |

| High-Performance Polymers | Adamantane dicarboxylic acids, diaminoadamantanes | Amidation (to form polyamides) | Thermally stable plastics chemicalbook.com |

| Multivalent Scaffolds | Polyfunctionalized adamantanes | Amide formation, Click chemistry | Drug delivery, Medicinal chemistry researchgate.netresearchgate.net |

| Fluorescent Materials | Adamantane polyols/amines | Friedel-Crafts, Nucleophilic substitution | Chemical sensors nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Chloroadamantanecarboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 3-chloroadamantanecarboxylic acid, ¹H and ¹³C NMR provide detailed information about the proton and carbon environments within the molecule.

In the ¹H NMR spectrum of this compound, the signals corresponding to the protons of the adamantane (B196018) cage are expected to appear in the range of approximately 1.5 to 2.5 ppm. The rigid, polycyclic structure of the adamantane cage leads to a complex pattern of overlapping signals, even at high magnetic fields. The protons are classified based on their position relative to the substituents (the carboxylic acid and chloro groups).

The protons on the carbons adjacent to the chloro-substituted bridgehead (C-3) and the carboxyl-substituted bridgehead (C-1) are expected to be the most deshielded of the cage protons due to the electron-withdrawing inductive effects of the substituents. The acidic proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet far downfield, generally in the 10-12 ppm region. princeton.edu This significant downfield shift is characteristic of carboxylic acid protons and is influenced by anisotropy from the carbonyl group and hydrogen bonding. princeton.edu The addition of D₂O would lead to the disappearance of this signal due to hydrogen-deuterium exchange, confirming its assignment.

Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Adamantane Cage Protons | ~ 1.5 - 2.5 | Multiplets |

Note: Specific assignments within the adamantane cage are complex and would require advanced 2D NMR techniques for definitive elucidation.

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton. Due to the molecule's symmetry, not all 11 carbons are unique. The chemical shifts are influenced by the hybridization and the electronic environment of each carbon atom.

The carbonyl carbon of the carboxylic acid group is the most deshielded, typically appearing in the range of 170-185 ppm. oregonstate.edu The bridgehead carbon atom to which the chlorine is attached (C-3) is expected to resonate in the typical range for alkyl halides, around 55-80 ppm. nih.gov The quaternary bridgehead carbon bonded to the carboxylic acid group (C-1) would also be significantly downfield. The remaining methylene (B1212753) (-CH₂-) and methine (-CH-) carbons of the adamantane cage generally appear in the alkane region, typically between 25 and 50 ppm. nih.gov

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl Carbon (-C OOH) | 170 - 185 |

| Chloro-substituted Carbon (-C -Cl) | 55 - 80 |

| Carboxyl-substituted Quaternary Carbon (-C -COOH) | 40 - 55 |

Note: These are typical ranges; precise values depend on solvent and other experimental conditions. For comparison, the carbonyl carbon in the related 1-adamantanecarboxylic acid appears around 180 ppm. libretexts.org

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by analyzing their vibrational modes.

For this compound, the IR spectrum is dominated by absorptions characteristic of the carboxylic acid group. A very broad and strong O-H stretching absorption is expected in the region of 2500-3300 cm⁻¹, which is a hallmark of the hydrogen-bonded dimers that carboxylic acids typically form in the condensed phase. spectroscopyonline.comnist.gov Overlapping this broad feature, the sharper C-H stretching vibrations of the adamantane cage would appear around 2850-2950 cm⁻¹. nist.gov

The C=O (carbonyl) stretching vibration gives rise to a very strong and sharp peak, typically found between 1700 and 1730 cm⁻¹ for saturated carboxylic acids. nist.gov The C-O single bond stretch is expected between 1210 and 1320 cm⁻¹, and a broad O-H out-of-plane bend (wag) often appears around 900-960 cm⁻¹. nist.gov The C-Cl stretching vibration for a tertiary alkyl chloride typically falls in the 650-540 cm⁻¹ region, though it may be weak.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (in dimer) | Stretching | 2500 - 3300 | Strong, Very Broad |

| C-H (adamantane) | Stretching | 2850 - 2950 | Medium, Sharp |

| C=O (carbonyl) | Stretching | 1700 - 1730 | Strong, Sharp |

| C-O | Stretching | 1210 - 1320 | Medium |

| O-H | Bending (wag) | 900 - 960 | Medium, Broad |

Data for the related 1-adamantanecarboxylic acid from the NIST database shows a strong C=O stretch at approximately 1700 cm⁻¹ and a broad O-H stretch centered around 3000 cm⁻¹. uni.lu

Raman spectroscopy would complement the IR data, being particularly sensitive to the symmetric vibrations of the non-polar adamantane cage and the C-Cl bond.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. The molecular formula of this compound is C₁₁H₁₅ClO₂, with a monoisotopic mass of approximately 214.076 g/mol . scbt.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 214. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), a characteristic M+2 peak at m/z 216 with about one-third the intensity of the M⁺ peak is expected, confirming the presence of one chlorine atom.

The fragmentation of carboxylic acids is well-characterized. Common fragmentation pathways include the loss of the hydroxyl group (-OH) and the entire carboxyl group (-COOH).

Loss of -OH: A peak at [M-17]⁺ (m/z 197) would result from the cleavage of the C-OH bond.

Loss of -COOH: A peak at [M-45]⁺ (m/z 169) corresponds to the loss of the carboxyl radical, forming a stable tertiary adamantyl cation substituted with chlorine.

Loss of Cl: Cleavage of the C-Cl bond could lead to a fragment at [M-35]⁺ (m/z 179).

McLafferty Rearrangement: While possible in linear carboxylic acids, this rearrangement is not applicable to the rigid adamantane structure.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion Adduct/Fragment | Predicted m/z | Description |

|---|---|---|

| [M]⁺ | 214.076 | Molecular Ion (for ³⁵Cl) |

| [M+2]⁺ | 216.073 | Isotope Peak (for ³⁷Cl) |

| [M+H]⁺ | 215.083 | Protonated Molecule |

| [M+Na]⁺ | 237.065 | Sodium Adduct |

| [M-OH]⁺ | 197.068 | Loss of Hydroxyl Radical |

Predicted m/z values for adducts are from PubChem. scbt.com

X-ray Crystallography for Solid-State Structure Determination

For this compound, the presence of the polar carboxylic acid group would dominate the crystal packing, leading to a more ordered structure than adamantane itself.

The crystal structure of this compound is expected to be heavily influenced by strong intermolecular hydrogen bonds between the carboxylic acid groups. Carboxylic acids typically form centrosymmetric dimers in the solid state, where two molecules are linked by a pair of O-H···O=C hydrogen bonds. This robust hydrogen-bonding motif is a primary directing force in the crystal packing.

These dimers would then pack in a way that maximizes van der Waals interactions between the bulky, lipophilic adamantane cages. The chlorine atom would introduce additional dipole-dipole or weaker C-Cl···H interactions, further influencing the packing arrangement. In related structures like adamantanecarboxylic acid, the molecules form bilayers, with the hydrophilic hydrogen-bonded carboxyl groups forming a central plane and the hydrophobic adamantyl groups pointing outwards. A similar layered or herringbone packing arrangement would be anticipated for this compound, driven by the interplay of strong hydrogen bonds and weaker van der Waals forces.

Table 5: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-Adamantanecarboxylic acid |

Analysis of Conformational Isomerism and Phase Transition Behavior in Adamantane Carboxylic Acids

The rigid cage-like structure of adamantane and its derivatives has garnered significant interest in the study of conformational isomerism and phase transition phenomena in the solid state. The high degree of molecular symmetry and the often-globular shape of these molecules lead to the formation of plastic crystals, which are characterized by long-range positional order but short-range orientational disorder of the molecules on a crystal lattice. This section delves into the analysis of conformational isomerism and the complex phase transition behavior observed in adamantane carboxylic acids, with a particular focus on inferring the properties of this compound based on the established behavior of related compounds.

The adamantane cage itself is a conformationally rigid entity. Unlike flexible ring systems, the adamantane skeleton does not exhibit ring-flipping or other major conformational changes. Therefore, conformational isomerism in substituted adamantanes primarily arises from the rotation of substituent groups around their bond to the adamantane core. In the case of adamantane carboxylic acids, this would involve the rotation of the carboxylic acid group. However, in the solid state, strong intermolecular hydrogen bonding between the carboxylic acid moieties often leads to the formation of dimers, significantly restricting this rotational freedom. researchgate.net

The phase transition behavior of adamantane and its derivatives is a well-documented phenomenon, often investigated using techniques such as differential scanning calorimetry (DSC), and vibrational (FTIR and Raman) spectroscopy. researchgate.netresearchgate.net Adamantane itself undergoes a first-order phase transition from an ordered, tetragonal phase to a disordered, face-centered cubic (plastic) phase at 208 K. researchgate.net This transition is accompanied by a significant change in entropy due to the onset of molecular reorientation in the high-temperature phase.

For adamantane carboxylic acids, the presence of the carboxylic acid group and the resulting hydrogen-bonded dimers influences the phase transition behavior. Adamantanecarboxylic acid is known to undergo an order-disorder phase transition at approximately 250-251 K. researchgate.net Below this temperature, the molecules are in an ordered arrangement, while above it, the adamantyl groups exhibit orientational disorder over two sites. researchgate.net

The introduction of a halogen substituent, such as chlorine, further modifies the phase transition characteristics. Studies on halogenated adamantanes provide valuable insights into what can be expected for this compound. For instance, 1-fluoroadamantane (B1266609) exhibits a phase transition at approximately 231 K upon heating, with evidence of disordered phases. researchgate.net More relevantly, 2-chloroadamantane (B1585024) shows two phase transitions at 227 K and 242 K upon heating, with the higher temperature transition being a clear order-disorder transition. researchgate.net The thermodynamic parameters for these transitions in 2-substituted adamantanes are notably different from those of 1-substituted derivatives, highlighting the sensitivity of phase behavior to substituent position. researchgate.net

Based on this data, it is highly probable that this compound also exhibits at least one solid-solid phase transition below its melting point. The presence of both a chloro and a carboxylic acid substituent would likely lead to a complex interplay of steric and electronic effects, influencing the transition temperature and enthalpy. The transition would likely involve the onset of orientational disorder of the entire molecule within the crystal lattice, a characteristic feature of plastic crystals.

The following table summarizes the phase transition data for adamantane and some of its relevant derivatives, providing a comparative basis for estimating the behavior of this compound.

| Compound | Transition Temperature (K) | Enthalpy of Transition (kJ mol⁻¹) | Entropy of Transition (J K⁻¹ mol⁻¹) | Nature of Transition |

| Adamantane | 208 | - | 1594 J/(mol·K) (Total Entropy Change) | Order-Disorder |

| Adamantanecarboxylic acid | ~251 | 2.25 | - | Order-Disorder |

| 1-Fluoroadamantane | 231 (on heating) | 1.65 | 7.3 | Order-Disorder |

| 2-Chloroadamantane | 242 (on heating, I -> II) | 8.3 | 35 | Order-Disorder |

| 227 (on heating, II -> III) | 0.47 | 2.3 | - |

Data compiled from various sources. researchgate.netresearchgate.net

Vibrational spectroscopy is a powerful tool for probing these phase transitions. The transition from an ordered to a disordered phase is typically accompanied by a sudden broadening of bands in the infrared and Raman spectra, reflecting the increased molecular motion and range of local environments in the disordered phase. researchgate.netresearchgate.net For this compound, one would expect to observe such changes in the vibrational modes associated with both the adamantane cage and the carboxylic acid and chloro substituents upon traversing the phase transition temperature.

Computational Chemistry and Theoretical Studies of 3 Chloroadamantanecarboxylic Acid

Quantum Chemical Studies on Molecular Structure and Electronic Properties

Quantum chemical methods are fundamental to elucidating the electronic nature and three-dimensional structure of molecules. For 3-Chloroadamantanecarboxylic acid, these studies offer insights into its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used computational method to investigate the geometric and electronic properties of molecules with a favorable balance of accuracy and computational cost. nih.gov For this compound, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to optimize the molecule's geometry and predict its electronic structure. nih.govnih.gov

Geometric optimization determines the most stable three-dimensional arrangement of atoms, providing precise data on bond lengths, bond angles, and dihedral angles. For the adamantane (B196018) cage, DFT accurately models the rigid, diamondoid structure. tandfonline.com The introduction of the chloro and carboxylic acid groups at the bridgehead positions introduces specific electronic and steric effects that are well-captured by these calculations.

Electronic structure analysis focuses on the distribution of electrons within the molecule. Key properties calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability; a larger gap suggests higher stability. rsc.org For adamantane derivatives, substitutions can tune this energy gap. nih.gov Other important electronic descriptors that can be calculated include ionization potential, electron affinity, electronegativity, chemical hardness, and the molecular electrostatic potential (MEP) map, which visualizes the electron density and helps identify regions susceptible to electrophilic or nucleophilic attack. nih.govrsc.org

| Property | Description | Typical Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Relates to chemical reactivity and stability. rsc.org |

| Ionization Potential (IP) | Energy required to remove an electron | Correlates with HOMO energy |

| Electron Affinity (EA) | Energy released when an electron is added | Correlates with LUMO energy |

| Dipole Moment | Measure of molecular polarity | Influences solubility and intermolecular interactions |

Quantum chemical calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the investigation of reaction mechanisms, transition states, and energy barriers. This is particularly valuable for understanding the synthesis and functionalization of the adamantane scaffold. researchgate.net

For the synthesis of this compound, theoretical studies can model the reaction pathways of adamantane carboxylation and chlorination. For instance, the functionalization of adamantane's C-H bonds often proceeds through radical or carbocation intermediates. nih.gov DFT calculations can determine the relative energies of these intermediates, explaining the high regioselectivity for the tertiary bridgehead positions. By locating the transition state structures and calculating the activation energies, computational chemists can predict reaction rates and identify the most plausible mechanism. researchgate.net These theoretical insights are crucial for optimizing reaction conditions, such as temperature, catalyst choice, and solvent, to improve the yield and selectivity of the desired product.

| Parameter | Definition | Application to Synthesis |

|---|---|---|

| Intermediate Stability | Calculated energy of reaction intermediates (e.g., adamantyl radical or carbocation) | Predicts the most likely site of functionalization (regioselectivity). nih.gov |

| Transition State (TS) Energy | Energy of the highest point on the reaction pathway | Determines the activation energy of a reaction step |

| Activation Energy (Ea) | The energy difference between reactants and the transition state | Governs the rate of the chemical reaction |

| Reaction Energy (ΔErxn) | The overall energy change from reactants to products | Indicates if a reaction is exothermic (favorable) or endothermic |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics is ideal for studying the electronic details of a single molecule, Molecular Dynamics (MD) simulations are used to explore the physical movements and interactions of atoms and molecules over time. MD simulations provide a dynamic picture of how this compound behaves in a biological or chemical system, such as in solution or interacting with a protein. tandfonline.com

In an MD simulation, the molecule is placed in a simulated environment (e.g., a box of water molecules), and the forces between atoms are calculated using a force field. tandfonline.com Newton's equations of motion are then solved to simulate the movement of each atom over a period of nanoseconds or longer. figshare.com

These simulations are used for conformational analysis, revealing the preferred shapes and flexibility of the molecule. For this compound, this would involve the rotation of the carboxylic acid group relative to the rigid adamantane cage. MD is also critical for studying intermolecular interactions, such as hydrogen bonding between the carboxylic acid group and solvent molecules or amino acid residues in a protein's binding site. nih.gov By analyzing the simulation trajectory, researchers can assess the stability of these interactions, often measured by the Root Mean Square Deviation (RMSD), which quantifies how much the molecule's position deviates from an initial reference structure over time. figshare.comnih.gov

Computational Approaches to Predict Reactivity and Selectivity in Adamantane Functionalization

The adamantane cage possesses two types of C-H bonds: tertiary (at the four bridgehead positions) and secondary (at the six methylene (B1212753) bridges). A key challenge in adamantane chemistry is achieving selective functionalization at a specific position. Computational methods are essential for predicting and explaining the observed reactivity and selectivity. acs.org

The functionalization of adamantane often favors the tertiary bridgehead positions due to the greater stability of the corresponding tertiary radical or carbocation intermediates. nih.govrsc.org Quantum chemical calculations can precisely quantify this stability difference. Computational models can predict the site-selectivity of various reactions by calculating the activation barriers for hydrogen atom abstraction or hydride abstraction from the different C-H bonds. The lower energy barrier corresponds to the more reactive site. These predictive models help in the rational design of synthetic strategies to achieve desired substitution patterns. rsc.org

In Silico Design and Prediction of Novel this compound Derivatives

In silico (computer-based) methods allow for the rapid design and evaluation of novel molecules before committing to costly and time-consuming laboratory synthesis. rsc.org Starting with the this compound scaffold, new derivatives can be created virtually by modifying its functional groups. For example, the carboxylic acid could be converted to various esters, amides, or other bioisosteres, or additional substituents could be added to the adamantane cage. mdpi.com

These virtual libraries of novel derivatives can then be screened for desired properties. For drug discovery applications, this often involves molecular docking, a computational technique that predicts how a molecule binds to the active site of a target protein. acs.orgnih.gov The docking programs calculate a binding score, which estimates the binding affinity, allowing researchers to prioritize the most promising candidates for synthesis. figshare.com Furthermore, computational tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the designed derivatives, helping to identify compounds with good drug-like potential early in the design process. nih.govresearchgate.net This integrated in silico approach accelerates the discovery of new molecules with enhanced activity and optimized properties.

Potential Applications of 3 Chloroadamantanecarboxylic Acid in Materials Science and Supramolecular Chemistry Research

Utilization as Ligands in Metal-Organic Frameworks (MOFs) and Coordination Polymers

The predictable geometry and functional endpoints of 3-Chloroadamantanecarboxylic acid make it a compelling candidate for use as an organic linker in the construction of metal-organic frameworks (MOFs) and coordination polymers. The carboxylic acid group provides a classic coordination site for metal ions, while the chloro-substituted adamantane (B196018) body acts as a bulky, rigid spacer that can dictate the topology and porosity of the resulting framework.

Research into adamantane-based ligands has demonstrated their utility in forming diverse and robust coordination networks. mdpi.comnih.gov For instance, adamantane dicarboxylic acids have been systematically studied to investigate how factors like auxiliary ligands and pH influence the final structure of coordination complexes. nih.gov These studies have yielded frameworks with varying dimensionalities, from 0D dinuclear units to 1D chains and 2D layered frameworks. nih.gov The use of bifunctional, angle-shaped adamantane ligands, such as those containing both carboxylate and azole groups, has led to the synthesis of 1D and 2D coordination polymers with copper (II) and nickel (II). mdpi.com In these structures, the adamantane derivative can act as a bridging ligand, coordinating to metal centers through both of its functional groups to build extended chains. mdpi.com

The introduction of a chloro-substituent on the adamantane scaffold, as in this compound, offers an additional layer of control. The electronegativity and steric bulk of the chlorine atom can influence the packing of the frameworks and introduce specific interactions within the pores. While direct research on this compound in this context is emerging, the principles established with similar adamantane ligands are directly applicable. The general strategy for creating MOFs involves the careful selection of organic ligands and metal ions to build diverse structures. researchgate.netnih.gov The presence of uncoordinated functional groups, analogous to the chloro- group on the adamantane backbone, can serve as sites for post-synthetic modification, for example, to enhance metal capture or dye adsorption. rsc.org

| Framework Component | Role/Function | Resulting Structure | Reference |

| Metal Ion (e.g., Cu, Ni, Zn, Cd) | Coordination center (node) | Forms clusters or single-ion nodes | mdpi.comnih.gov |

| Adamantane Carboxylate Ligand | Organic linker (strut) | Bridges metal centers, dictates framework geometry | mdpi.comnih.gov |

| Auxiliary Ligands (e.g., bipy, phen) | Modulator/Spacer | Influences final topology and dimensionality | nih.gov |

| Solvent/pH | Reaction Environment | Affects crystallization and coordination geometry | nih.govnih.gov |

This table summarizes the components and their roles in forming coordination polymers based on adamantane carboxylate ligands.

Role in Supramolecular Assembly and Self-Aggregating Systems based on Adamantane Core

The adamantane core is a cornerstone in supramolecular chemistry, primarily due to its ideal shape and high lipophilicity, which drives strong host-guest interactions. nih.govnih.gov The adamantyl moiety fits almost perfectly into the cavity of host molecules like β-cyclodextrin and cucurbit[n]urils, forming stable inclusion complexes with high association constants. nih.govnih.gov This principle is the foundation for creating a wide array of self-assembling systems.

This compound possesses the key features for participation in such assemblies. The adamantane cage itself serves as a hydrophobic "guest" component. nih.gov The carboxylic acid group provides a hydrophilic site capable of forming hydrogen bonds or engaging in acid-base chemistry, rendering the molecule amphiphilic. doi.org This amphiphilicity can drive self-aggregation in solution to form micelles or other ordered structures.

The host-guest chemistry of adamantane derivatives is extensively used to construct complex supramolecular systems for applications ranging from drug delivery to surface recognition. nih.govmdpi.com For example, hyaluronic acid derivatives bearing adamantane moieties can form supramolecular assemblies with those bearing β-cyclodextrin, creating physical junctions that dramatically alter the viscoelastic properties of the polymer solution. acs.org The strength of these non-covalent interactions can be tuned, for instance, by using bivalent adamantane and cyclodextrin (B1172386) derivatives, which leads to a pronounced increase in the stability constant of the resulting complex. acs.org The adamantane group can act as a robust anchor, for example, in the lipid bilayer of liposomes, facilitating applications in targeted delivery systems. nih.gov

| Host Molecule | Guest Moiety | Driving Force | Potential Application | Reference |

| β-Cyclodextrin | Adamantane | Hydrophobic interactions, size/shape complementarity | Drug delivery, surface recognition, molecular switching | nih.govacs.org |

| Cucurbit[n]uril | Adamantane | Hydrophobic interactions, ion-dipole interactions | Controlled drug release, chemosensing, bioimaging | nih.gov |

| Lipid Bilayer | Adamantane | Lipophilicity | Targeted drug delivery, surface anchoring | nih.gov |

This interactive table outlines the key host-guest systems involving the adamantane core.

Integration into Polymer Architectures for Advanced Materials Development

The incorporation of the adamantane moiety into polymer backbones or as pendant groups is a well-established strategy for developing advanced materials with enhanced properties. acs.orgusm.edu The inherent rigidity, bulkiness, and exceptional thermal stability of the adamantane cage can significantly improve the characteristics of the parent polymer. wikipedia.orgacs.org

Integrating adamantane into polymer chains has been shown to:

Increase Glass Transition Temperature (Tg): The bulky nature of the adamantane group restricts segmental motion of the polymer chains, leading to a substantial increase in Tg. usm.edunih.gov

Improve Mechanical Properties: The rigid scaffold can increase the stiffness and tensile modulus of materials. rsc.org

Modify Solubility and Optical Properties: The introduction of bulky, non-polar adamantane groups can increase solubility in organic solvents and improve optical transparency by disrupting chain packing and reducing crystallinity. nih.govrsc.org

This compound can be integrated into polymer architectures, such as polyesters or polyamides, through its carboxylic acid functionality. For example, adamantane-containing polyurethanes have been developed as shape memory materials. nih.gov By incorporating 1,3-adamantanediol (B44800), researchers created polyurethanes with a broad glass transition, which is crucial for a triple-shape memory effect. nih.gov Similarly, polyimides derived from adamantane-containing diamines exhibit significantly high glass transition temperatures (up to 440 °C), excellent optical transparency, and robust thermal and mechanical properties, making them candidates for optoelectronic applications. rsc.org The adamantyl group can be a key component in star polymers and three-dimensional hydrocarbon networks. acs.orgusm.edu

| Polymer Type | Adamantane Derivative Used | Resulting Property Enhancement | Reference |

| Polyurethanes | 1,3-Adamantanediol | Shape memory effect, broad glass transition | nih.gov |

| Polyimides | 1,3-bis(4-aminophenyl)adamantane | High Tg, excellent optical transparency, thermal stability | rsc.org |

| Polyacrylates | Pendant adamantane groups | Increased Tg and thermal properties | acs.orgusm.edu |

| Polyesters | 1,3-Adamantanediol | Enhanced thermal stability, flame retardancy | nih.govacs.org |

This data table showcases the impact of incorporating adamantane derivatives into various polymer classes.

Exploration as a Unique Scaffold in Organic Synthesis and Retrosynthetic Strategies

In organic synthesis, planning the construction of a complex target molecule involves a process known as retrosynthetic analysis, where the target is conceptually broken down into simpler, commercially available precursors. amazonaws.comarxiv.org this compound represents a valuable and unique starting material or intermediate in such analyses due to its rigid, pre-organized three-dimensional structure and its orthogonal functional groups.

The adamantane cage serves as a robust scaffold, a core structure upon which further chemical complexity can be built. The presence of both a carboxylic acid and a chlorine atom at bridgehead positions (1 and 3) allows for selective and sequential chemical transformations. For example, the carboxylic acid can be converted to an acyl chloride, amide, or ester, while the chlorine atom can participate in nucleophilic substitution reactions.

A practical synthesis of 1,3-adamantanediol starts from 3-hydroxyadamantane-1-carboxylic acid, a closely related structure. acs.org In this process, the carboxylic acid is first converted to an acyl chloride, which then facilitates further transformations. acs.org This highlights how the carboxylic acid group on the adamantane scaffold can be used as a handle for synthetic manipulation. Retrosynthetic strategies often rely on identifying key bond disconnections that correspond to reliable chemical reactions. amazonaws.com The structure of this compound allows for disconnections based on ester/amide formation (at the carboxyl group) or carbon-halogen bond formation. The application of radical retrosynthesis has also provided new pathways for creating complex molecules by utilizing precursors like carboxylic acids for controlled bond formation. nih.gov The unique structure of this chloro-acid makes it a useful building block that cannot be easily prepared by other methods, such as the direct free-radical chlorination of adamantane carboxylic acid, which would likely yield a mixture of isomers. orgsyn.org

Future Research Directions and Emerging Trends in 3 Chloroadamantanecarboxylic Acid Studies

Development of Green Chemistry Approaches for its Synthesis and Derivatization

The principles of green chemistry are increasingly influencing the synthesis and modification of adamantane (B196018) derivatives. Future research will likely prioritize the development of more environmentally benign and efficient methods for producing and derivatizing 3-chloroadamantanecarboxylic acid. This involves minimizing waste, avoiding hazardous reagents, and improving energy efficiency.

One area of focus is the direct esterification of adamantane carboxylic acids under greener conditions. For instance, the synthesis of adamantoyl cellulose (B213188) has been achieved through direct reaction with 1-adamantanecarboxylic acid in the presence of specific activating agents and solvent systems like DMA/LiCl/Py, which can be optimized to meet green chemistry requirements. researchgate.net Future work could adapt these methods for this compound, potentially using biocatalysts or solvent-free conditions to create novel biocomposite materials.

Another trend is the move away from classical multi-step syntheses, which can be resource-intensive. wikipedia.org The original synthesis of adamantane itself was a five-stage process with a very low yield. wikipedia.org While methods have improved, the focus will be on developing catalytic routes that can introduce the chloro and carboxylic acid functionalities onto the adamantane scaffold in fewer, more atom-economical steps. This includes exploring one-pot syntheses and continuous flow reactors to enhance efficiency and reduce environmental impact.

Exploration of Novel Catalytic Systems for Site-Selective Functionalization

The adamantane cage possesses multiple tertiary (bridgehead) and secondary C-H bonds, presenting a significant challenge for site-selective functionalization. chemrxiv.org A major frontier in adamantane chemistry is the development of catalytic systems that can precisely target a specific C-H bond for transformation, even in the presence of other functional groups like the chlorine atom and carboxylic acid in this compound.

A highly promising area is the use of photoredox and hydrogen atom transfer (HAT) catalysis. chemrxiv.orgchemrxiv.org These methods have demonstrated remarkable success in the C-H alkylation of adamantanes with excellent chemoselectivity for the strong tertiary C-H bonds. chemrxiv.org Researchers have developed dual catalyst systems that exhibit unprecedented selectivity profiles, allowing for the functionalization of complex, polyfunctional molecules. chemrxiv.orgchemrxiv.org Future studies will likely aim to apply and adapt these systems to this compound, exploring how the existing substituents influence the regioselectivity of further functionalization. The goal is to create a toolbox of catalysts that can predictably modify any desired position on the adamantane core.

Furthermore, directing group strategies, where a functional group on the molecule guides a catalyst to a specific C-H bond, will continue to be refined. uni-giessen.de For this compound, the carboxylic acid group itself could be used as an anchor for a directing group, enabling functionalization at positions that are typically difficult to access.

Advanced Computational Modeling for Complex Reaction Systems and Materials Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of adamantane derivatives. aps.orgresearchgate.net Advanced computational modeling represents a significant future direction for studies involving this compound.

DFT calculations can be used to investigate the electronic structure, stability, and reactivity of various isomers and derivatives. For example, first-principles DFT studies have been used to explore the hydrogen storage capacity of lithium-functionalized adamantane, showing how substitution can activate the molecule for specific applications. aps.orgarxiv.org Similar computational studies on this compound could predict its reactivity in various catalytic cycles, helping to design more efficient synthetic routes and novel catalysts. tandfonline.com

Moreover, computational modeling is crucial for materials design. By simulating how molecules of this compound and its derivatives self-assemble or incorporate into larger structures like polymers or metal-organic frameworks, researchers can predict the properties of the resulting materials. aps.orgyoutube.com This in-silico approach can accelerate the discovery of new materials with tailored thermal, mechanical, or electronic properties, potentially for applications in nanotechnology or as advanced polymers. youtube.com

Interdisciplinary Research with Other Scientific Fields to Expand Applications

The unique properties of the adamantane scaffold—its rigidity, lipophilicity, and defined three-dimensional geometry—make it an attractive component for interdisciplinary research. nih.govresearchgate.net Future work on this compound will increasingly involve collaborations with fields such as medicinal chemistry, materials science, and nanotechnology.

In medicinal chemistry , adamantane derivatives are already well-established as antiviral and antidiabetic agents. wikipedia.orgmdpi.com The this compound scaffold offers two distinct points for modification (the chloro and carboxyl groups), making it an ideal starting point for creating libraries of new compounds for drug discovery. nih.gov Its lipophilic nature can be used to improve the pharmacological properties of existing drugs. nih.gov Research will focus on synthesizing new derivatives and evaluating their biological activity against a wide range of targets, including viruses, bacteria, and cancer cell lines. mdpi.com

In materials science , the rigid adamantane unit can be incorporated into polymers to enhance their thermal stability and mechanical properties. wikipedia.org The functional groups of this compound allow it to be used as a cross-linking agent or as a monomer in the synthesis of high-performance polymers, potentially for applications like advanced coatings or engineering plastics. youtube.com

In nanotechnology , adamantane derivatives are being explored for their use in drug delivery systems, such as liposomes and dendrimers. nih.govpensoft.net The adamantane moiety can act as a molecular anchor or as a guest molecule in host-guest complexes, providing a platform for creating sophisticated nanodevices for targeted drug delivery or molecular recognition. nih.gov The specific structure of this compound could be leveraged to create self-assembled monolayers on surfaces or to build complex supramolecular structures. nih.govresearchgate.net

Q & A

Q. What are the common synthetic routes for 3-chloroadamantanecarboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves functionalization of the adamantane backbone. A two-step approach is often employed:

Carboxylation : Adamantane is carboxylated via Friedel-Crafts acylation or oxidation of a methyl group using strong oxidizing agents like KMnO₄ under acidic conditions .

Chlorination : The carboxylic acid derivative is chlorinated using reagents like SOCl₂ or PCl₃, which convert the -COOH group to an acyl chloride intermediate. Subsequent hydrolysis may be required to stabilize the product .

Q. Key Factors Affecting Yield :

Q. Example Protocol :

| Step | Reagents/Conditions | Yield Range |

|---|---|---|

| Carboxylation | KMnO₄, H₂SO₄, 80°C | 60-70% |

| Chlorination | SOCl₂, reflux, 2h | 75-85% |

Reference : General carboxylic acid synthesis principles , adamantane functionalization .

Q. Which analytical techniques are critical for characterizing this compound?